

Synthesis of 4-Phenoxybenzoic acid from 4chlorobenzoic acid and phenol

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Application Notes and Protocols: Synthesis of 4- Phenoxybenzoic Acid

Introduction

4-Phenoxybenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers.[1][2] It is characterized by a phenoxy group attached to a benzoic acid backbone, imparting unique chemical properties that make it a versatile building block in organic synthesis.[3] This document provides detailed protocols for the synthesis of **4-phenoxybenzoic acid** from 4-chlorobenzoic acid and phenol via the Ullmann condensation reaction.

Reaction Principle

The synthesis is achieved through a copper-catalyzed nucleophilic aromatic substitution reaction, commonly known as the Ullmann condensation. In this reaction, phenol is deprotonated by a base to form the phenoxide ion, which then displaces the chlorine atom on 4-chlorobenzoic acid. A copper catalyst is typically employed to facilitate this transformation, which often requires high temperatures.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of **4-phenoxybenzoic acid**.



Table 1: Reaction Conditions and Yield

| Parameter | Value | Reference |
|----------------------|---|-----------|
| Starting Material 1 | 4-Chlorobenzoic acid | [1] |
| Starting Material 2 | Phenol | [1] |
| Base | Sodium hydroxide | [1] |
| Solvent | Tetralin | [1] |
| Catalyst | Copper-based (not specified in detail in the provided protocol) | [4][5] |
| Reaction Temperature | 150 °C | [1] |
| Reaction Time | 10 hours | [1] |
| Yield | 89% | [1] |
| Purity | 99.5% | [1] |

Table 2: Physical and Chemical Properties of 4-Phenoxybenzoic Acid

| Property | Value | Reference |
|-------------------|--------------------------------------|-----------|
| Molecular Formula | C13H10O3 | [3][6] |
| Molecular Weight | 214.22 g/mol | [2][7] |
| Appearance | White to off-white crystalline solid | [3][8] |
| Melting Point | 163-165 °C | [2][7][8] |
| CAS Number | 2215-77-2 | [3][7] |

Experimental Protocol

This protocol is based on the Ullmann condensation method for the synthesis of **4-phenoxybenzoic acid**.



Materials and Reagents:

- Phenol (94.6 g)
- Sodium hydroxide (78 g)
- Water (70 g)
- 4-Chlorobenzoic acid (158.7 g)
- Tetralin (530 g)
- · Concentrated hydrochloric acid
- 95% Ethanol
- Activated carbon

Equipment:

- 250 mL flask
- 1000 mL four-necked flask with a reflux water separation device
- · Heating mantle
- Stirrer
- Apparatus for filtration
- · Beakers and other standard laboratory glassware

Procedure:

Step 1: Preparation of Sodium Phenate

• In a 250 mL flask, combine 94.6 g of phenol, 78 g of sodium hydroxide, and 70 g of water.



- Heat the mixture to 60 °C and stir for 2 hours to ensure the near-complete formation of sodium phenate.[1]
- Maintain the temperature of the sodium phenate solution until it is needed in the next step.[1]

Step 2: Ullmann Condensation

- In a 1000 mL four-necked flask equipped with a reflux water separation device, add 530 g of tetralin and 158.7 g of 4-chlorobenzoic acid.[1]
- Heat the mixture to approximately 150 °C.[1]
- Slowly add the sodium phenate solution dropwise to the heated mixture over a period of about 8 hours. Water will be distilled off and collected in the water separator as the reaction proceeds.[1]
- After the addition is complete, maintain the reaction at 150 °C for an additional 2 hours.[1]

Step 3: Work-up and Purification

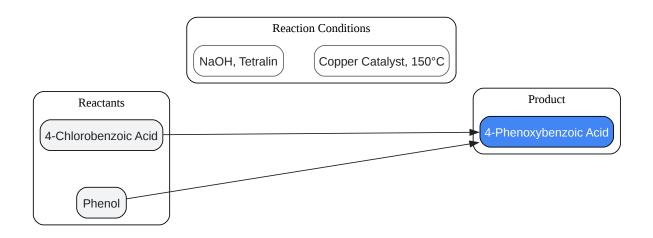
- Cool the reaction mixture to 30 °C. A solid product will precipitate.
- Add 500 mL of water to the flask and stir to wash the solid.
- Filter the solid product.
- Resuspend the solid in 300 mL of water and adjust the pH to 1 with concentrated hydrochloric acid to obtain the crude 4-phenoxybenzoic acid.[1]
- Filter the crude product.
- For purification, add the crude product to 600 g of 95% ethanol in a 1000 mL flask and heat to reflux until all the solid dissolves.[1]
- Add 5 g of activated carbon and continue to reflux for 1 hour.[1]
- Filter the hot solution to remove the activated carbon.



- Slowly cool the filtrate to 10 °C with stirring to induce crystallization.
- Filter the white solid product and dry to obtain pure **4-phenoxybenzoic acid**.[1]

Visualizations

Experimental Workflow Diagram



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